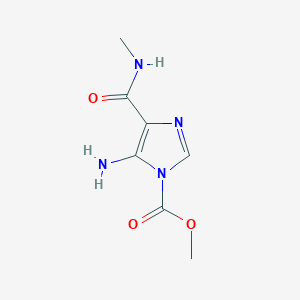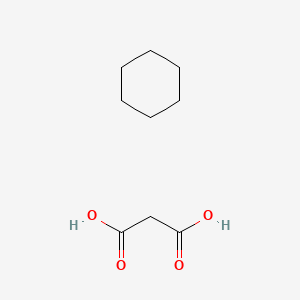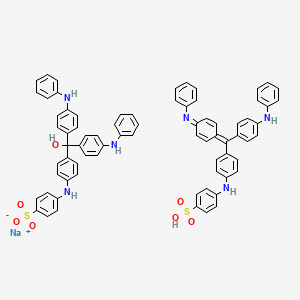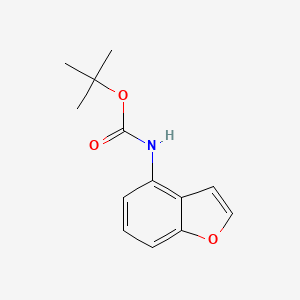![molecular formula C12H7BrN4O2 B13820950 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine is a heterocyclic compound that features a bromine atom and a nitro group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 4-nitrobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in a solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or using sodium dithionite in aqueous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Formation of 6-amino-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine.
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.
科学的研究の応用
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or interference with DNA replication .
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)-imidazo[1,2-a]pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-(4-Amino-phenyl)-imidazo[1,2-a]pyrimidine:
Uniqueness
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine is unique due to the presence of both bromine and nitro groups, which provide distinct chemical reactivity and potential for diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
特性
分子式 |
C12H7BrN4O2 |
|---|---|
分子量 |
319.11 g/mol |
IUPAC名 |
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-1-3-10(4-2-8)17(18)19/h1-7H |
InChIキー |
FYRUOXMTGFRKBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


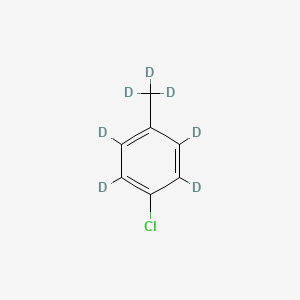
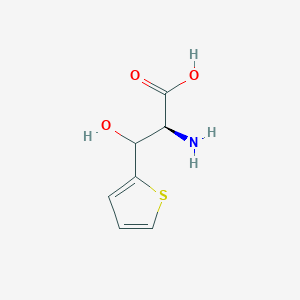
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
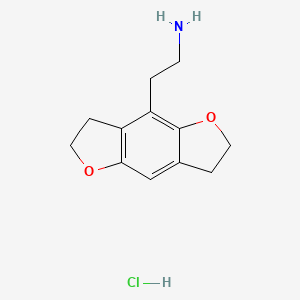
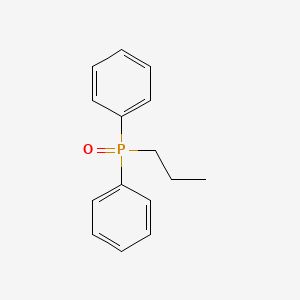
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
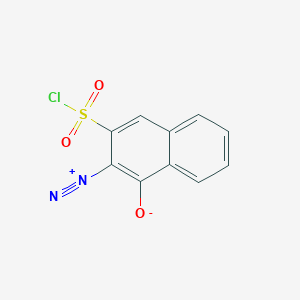
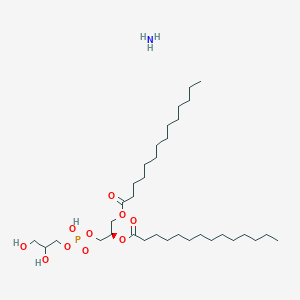

![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
